2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine
Description
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE is a heterocyclic compound that features a pyrimidine ring substituted with two (2-chlorophenyl)methylsulfanyl groups at positions 2 and 4, and a methyl group at position 6
Properties
Molecular Formula |
C19H16Cl2N2S2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2,4-bis[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidine |
InChI |
InChI=1S/C19H16Cl2N2S2/c1-13-10-18(24-11-14-6-2-4-8-16(14)20)23-19(22-13)25-12-15-7-3-5-9-17(15)21/h2-10H,11-12H2,1H3 |
InChI Key |
ZVRRBXWAFWWLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with (2-chlorophenyl)methanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Functionalized derivatives with different substituents replacing the chlorophenyl groups.
Scientific Research Applications
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl groups may play a role in binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds share a similar pyrimidine core but with a thioxo group at position 2.
Uniqueness
2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE is unique due to the presence of two (2-chlorophenyl)methylsulfanyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
